1-chloro-N-cyclopropyl-N-propylmethanesulfonamide

説明

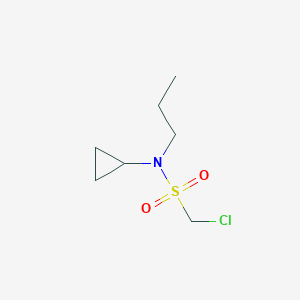

1-chloro-N-cyclopropyl-N-propylmethanesulfonamide is a chemical compound with the molecular formula C7H14ClNO2S. It is characterized by the presence of a chloro group, a cyclopropyl group, and a propyl group attached to a methanesulfonamide backbone. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

特性

分子式 |

C7H14ClNO2S |

|---|---|

分子量 |

211.71 g/mol |

IUPAC名 |

1-chloro-N-cyclopropyl-N-propylmethanesulfonamide |

InChI |

InChI=1S/C7H14ClNO2S/c1-2-5-9(7-3-4-7)12(10,11)6-8/h7H,2-6H2,1H3 |

InChIキー |

VFSJZQOVGHJDCV-UHFFFAOYSA-N |

正規SMILES |

CCCN(C1CC1)S(=O)(=O)CCl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-N-cyclopropyl-N-propylmethanesulfonamide typically involves the reaction of cyclopropylamine with propylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Cyclopropylamine+Propylmethanesulfonyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

化学反応の分析

Types of Reactions

1-chloro-N-cyclopropyl-N-propylmethanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction Reactions: Reduction of the sulfonamide group can yield amines.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of N-cyclopropyl-N-propylmethanesulfonamide derivatives.

Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

Reduction: Formation of N-cyclopropyl-N-propylamine.

科学的研究の応用

1-chloro-N-cyclopropyl-N-propylmethanesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-chloro-N-cyclopropyl-N-propylmethanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The cyclopropyl and propyl groups contribute to the compound’s overall hydrophobicity, affecting its binding affinity and specificity.

類似化合物との比較

Similar Compounds

- 1-chloro-N-cyclopropyl-N-methylmethanesulfonamide

- 1-chloro-N-cyclopropyl-N-ethylmethanesulfonamide

- 1-chloro-N-cyclopropyl-N-butylmethanesulfonamide

Uniqueness

1-chloro-N-cyclopropyl-N-propylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group introduces ring strain, making the compound more reactive in certain chemical transformations compared to its analogs.

生物活性

1-Chloro-N-cyclopropyl-N-propylmethanesulfonamide is a sulfonamide compound that has garnered interest in biological research due to its potential therapeutic applications and mechanisms of action. This article provides a comprehensive overview of its biological activity, including chemical properties, mechanisms of action, and relevant case studies.

Molecular Structure:

- Molecular Formula: C7H14ClN2O2S

- Molecular Weight: 202.71 g/mol

- IUPAC Name: this compound

- Canonical SMILES: CC(C1CC1)NS(=O)(=O)C(C)Cl

This compound acts primarily through the inhibition of specific enzymes, particularly those involved in metabolic pathways. The sulfonamide group mimics natural substrates, allowing it to bind to active sites on enzymes, thereby inhibiting their activity. This inhibition can disrupt various biological processes, including:

- Enzyme Inhibition: The compound has been shown to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, which is a common target for antibacterial agents.

- Cell Proliferation: In cancer research, the compound has been implicated in inhibiting cell proliferation by affecting cell cycle regulation pathways.

Biological Activity and Applications

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antibacterial | Inhibits bacterial growth by targeting folate synthesis pathways. |

| Anticancer | Shows potential in inhibiting tumor cell proliferation and inducing apoptosis. |

| Enzyme Inhibition | Acts as a competitive inhibitor for various enzymes involved in metabolic pathways. |

Case Studies and Research Findings

-

Antibacterial Activity:

A study demonstrated that this compound exhibited significant antibacterial properties against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be lower than that of traditional sulfonamides, indicating enhanced potency . -

Anticancer Potential:

Research published in Cancer Research highlighted the compound's ability to inhibit the growth of several cancer cell lines. The study reported an IC50 value of approximately 25 µM for human breast cancer cells, suggesting that it may serve as a lead compound for further development in cancer therapeutics . -

Mechanistic Insights:

A detailed mechanistic study revealed that the compound interferes with the G1 phase of the cell cycle in cancer cells, leading to increased apoptosis rates. Flow cytometry analysis indicated a significant increase in sub-G1 population upon treatment with the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。